REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[N+:13]([O-])([OH:15])=[O:14].[OH-].[NH4+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:11]([N+:13]([O-:15])=[O:14])=[CH:10][C:9]([CH3:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:2.3|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C=CC=NC2=C(C=C1)C
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
to stir a few minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C
|
Type
|
CUSTOM
|
Details
|
does not exceed -3° C
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with ethyl acetate (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to yield crude product (2.6 g) which
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with 15% ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=CC=NC2=C(C=C1[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |